季戊四醇四己酸酯

描述

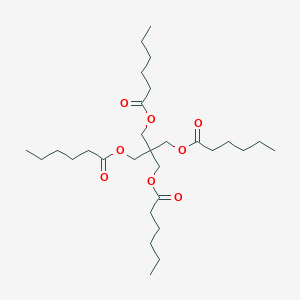

Pentaerythritol tetrahexanoate (PEH) is a synthetic ester of pentaerythritol, a polyol compound. It is a white, waxy solid that is insoluble in water, with a melting point of about 90 °C. PEH is used in a variety of applications, including as a plasticizer, lubricant, and surfactant. It is also used as an intermediate in the synthesis of other compounds.

科学研究应用

Medical Therapies

Pentaerythritol tetrahexanoate is used in medical therapies to reduce the symptom burden in chronic stable angina . This is particularly relevant to those who have run out of revascularization options . It does not appear to exhibit the same tolerance-inducing properties as other nitrates .

Tissue Engineering

Pentaerythritol tetrahexanoate is used in the field of tissue engineering . Synthetic biomaterials that can be structured into porous scaffolds for supporting cell growth have played a role in developing this field . The morphology showed a promising result of poly (pentaerythritol tetrakis (3-mercaptopropionate)/dipentaerythritol penta-/hexa-acrylate)HIPEs with varied Hypermer B246 surfactant concentration resulting in the pores size increased .

Photoluminescence

Pentaerythritol tetrahexanoate has been explored for its photoluminescence properties . Photoluminescence is the emission of light from any form of matter after the absorption of photons .

Adhesive Applications

Pentaerythritol tetrahexanoate has been used in adhesive applications . Adhesives are substances applied to one surface or both surfaces of two separate items that bind them together and resist their separation .

Thermoresponsive Applications

Pentaerythritol tetrahexanoate has been used in thermoresponsive applications . Thermoresponsive materials change their properties with changes in temperature .

Carbon Dioxide Solubility

Pentaerythritol tetrahexanoate has been used in studies of carbon dioxide solubility. This involves measurements of carbon dioxide in pentaerythritol tetrahexanoate at various temperatures.

作用机制

Target of Action

Pentaerythritol tetrahexanoate (PEH) is a synthetic ester derived from pentaerythritol, a polyol compound

Pharmacokinetics

They are typically metabolized in the liver by esterases, enzymes that catalyze the hydrolysis of esters .

Action Environment

PEH is a versatile compound with a balance between hydrophobic and hydrophilic properties, influencing its solubility and compatibility with various polymers and resins . This makes it valuable in various applications, serving as a plasticizer, lubricant, and surfactant . Its action, efficacy, and stability can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .

属性

IUPAC Name |

[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propyl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52O8/c1-5-9-13-17-25(30)34-21-29(22-35-26(31)18-14-10-6-2,23-36-27(32)19-15-11-7-3)24-37-28(33)20-16-12-8-4/h5-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZDHFFNBZAHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(COC(=O)CCCCC)(COC(=O)CCCCC)COC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentaerythritol tetrahexanoate | |

CAS RN |

7445-47-8 | |

| Record name | Hexanoic acid, 2,2-bis(((1-oxohexyl)oxy)methyl)-1,3-propanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007445478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the solubility of gases like carbon dioxide and refrigerants in PEC6?

A1: Research indicates that PEC6 exhibits significant solubility for gases like carbon dioxide (CO2) and refrigerants like R1234ze(E) and 3,3,3-trifluoropropene. [, , , ] This solubility is influenced by factors such as temperature and pressure. For instance, the solubility of CO2 in PEC6 increases with increasing pressure and decreases with increasing temperature. [] This property makes PEC6 a potential candidate for use as a lubricant in refrigeration and air conditioning systems where compatibility with refrigerants is crucial. []

Q2: How does the structure of PEC6 affect its interaction with other compounds?

A2: While specific structure-activity relationship (SAR) studies on PEC6 are limited in the provided research, we can infer some insights. The molecular structure of PEC6, with its four hexanoate chains branching out from the central pentaerythritol unit, plays a significant role in its interactions with other molecules. This structure likely contributes to its ability to dissolve both polar molecules like dimethyl ether (DME) and relatively non-polar molecules like CO2. [, ] Further research focusing on systematically modifying the structure of PEC6 and analyzing the resulting changes in solubility and other properties could offer valuable insights for tailoring its applications.

Q3: Are there any computational models that help us understand the behavior of PEC6?

A3: Yes, researchers have successfully employed computational models to describe the solubility behavior of gases in PEC6. [, ] For instance, the Peng-Robinson equation of state, combined with appropriate mixing rules, has been used to accurately predict the solubility of DME in PEC6. [] Similarly, thermodynamic models like the NRTL equation help correlate experimental solubility data of CO2 in PEC6. [] These models provide a valuable tool for predicting PEC6's behavior under different conditions and guide further experimental investigations.

Q4: What are the environmental implications of using PEC6?

A4: The provided research primarily focuses on the physicochemical properties and potential applications of PEC6. While the research does not directly address its environmental impact, it highlights the need to consider this aspect in future studies. Investigating the biodegradability of PEC6, its potential for bioaccumulation, and its effects on aquatic and terrestrial ecosystems will be essential for responsible development and application of this compound.

Q5: Where can I find resources for further research on pentaerythritol tetrahexanoate and related compounds?

A5: The research papers you provided, available on Semantic Scholar, serve as excellent starting points for further exploration: [] Solubility of Dimethyl Ether in Pentaerythritol Tetrahexanoate (PEC6) and in Pentaerythritol Tetraoctanoate (PEC8) Between (283.15 and 353.15) K, [] Solubility Measurements and Data Correlation of Carbon Dioxide in Pentaerythritol Tetrahexanoate (PEC6), [] Experimental investigation for the solubility of R1234ze(E) in pentaerythritol tetrahexanoate and pentaerythritol tetraoctanoate, [] Solubilities of 3, 3, 3-trifluoropropene in pentaerythritol tetrahexanoate and pentaerythritol tetraoctanoate from 278.15 K to 343.15 K at pressures to 1 MPa, [] Solubility of Carbon Dioxide in Pentaerythritol Tetrabutyrate (PEC4) and Comparison with Other Linear Chained Pentaerythritol Tetraalkyl Esters. Additionally, exploring databases like PubChem, SciFinder, and Reaxys can provide valuable information on the properties, synthesis, and applications of PEC6 and similar compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)